(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one
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Overview
Description
The compound (3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one is a complex organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the dioxolane ring: This involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Cyclization: The protected intermediate undergoes cyclization to form the hexahydrocyclopenta[d][1,3]dioxol-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyldimethylsilyl group using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one: can be compared with other silyl-protected compounds and dioxolane derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Conclusion
This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H32O4Si |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(3aR,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C17H32O4Si/c1-15(2,3)22(8,9)21-16(4,5)11-10-12(18)14-13(11)19-17(6,7)20-14/h11,13-14H,10H2,1-9H3/t11-,13+,14-/m0/s1 |
InChI Key |
JMWQAOMWZPSYTI-YUTCNCBUSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](CC(=O)[C@@H]2O1)C(C)(C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(CC(=O)C2O1)C(C)(C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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